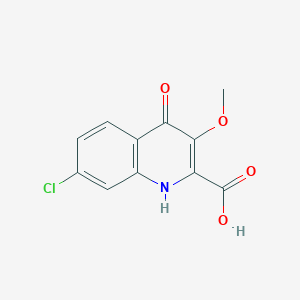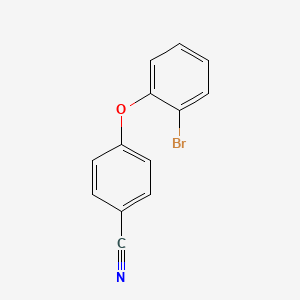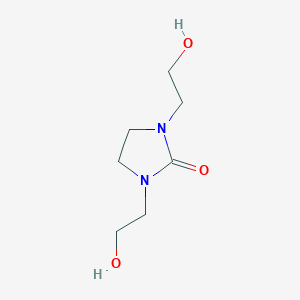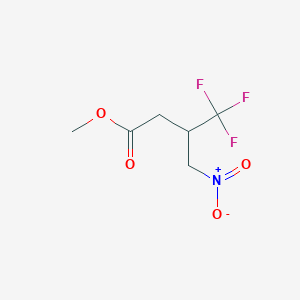![molecular formula C11H18ClNO B13970613 1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13970613.png)
1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a chloromethyl group attached to a spirocyclic nonane ring system, which includes an azaspiro moiety. The presence of the azaspiro structure imparts significant chemical stability and reactivity, making it an interesting subject for various scientific studies.
Méthodes De Préparation
The synthesis of 1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of a suitable azaspiro precursor with chloromethyl ketone under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or dimethylformamide to ensure optimal yields.
Industrial production methods for this compound may involve large-scale batch reactions, where the reactants are combined in a reactor vessel and subjected to precise temperature and pressure conditions. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone undergoes a variety of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Research has explored its potential as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, where its reactivity and stability are advantageous.
Mécanisme D'action
The mechanism of action of 1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for target molecules.
Comparaison Avec Des Composés Similaires
1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone can be compared with other spirocyclic compounds, such as:
1-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone: This compound features a hydroxymethyl group instead of a chloromethyl group, which can alter its reactivity and biological activity.
1-(7-(Methyl)-2-azaspiro[4.4]nonan-2-yl)ethanone:
The uniqueness of this compound lies in its chloromethyl group, which provides a versatile site for chemical modifications and interactions with biological targets.
Propriétés
Formule moléculaire |
C11H18ClNO |
|---|---|
Poids moléculaire |
215.72 g/mol |
Nom IUPAC |
1-[8-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl]ethanone |
InChI |
InChI=1S/C11H18ClNO/c1-9(14)13-5-4-11(8-13)3-2-10(6-11)7-12/h10H,2-8H2,1H3 |
Clé InChI |
CGRJMAGTLNDNEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC2(C1)CCC(C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















